An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline: From Chemical Structure to Advanced Applications
An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline: From Chemical Structure to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-(9-Fluorenylidene)dianiline (FDA), a pivotal diamine monomer in the synthesis of high-performance polymers. This document delves into its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and polymerization. Furthermore, it explores its emerging role in the context of drug development, supported by visualizations of its mechanism of action.
Core Chemical and Physical Properties
4,4'-(9-Fluorenylidene)dianiline, systematically named 4-[9-(4-aminophenyl)fluoren-9-yl]aniline, is an aromatic diamine characterized by a central, bulky fluorenylidene group.[1] This rigid, cardo structure is the cornerstone of the exceptional thermal stability and solubility imparted to the polymers derived from it.[1]
Table 1: Physicochemical Properties of 4,4'-(9-Fluorenylidene)dianiline
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀N₂ | [2][3] |
| Molecular Weight | 348.44 g/mol | [3] |
| CAS Number | 15499-84-0 | [2][3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 237-239 °C | [5] |
| Solubility | Soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [6] |
| ¹H NMR (DMSO-d₆, ppm) | 7.84, 7.35, 7.32, 7.26, 6.78, 6.42, 4.93 | [4] |
| IR (KBr, cm⁻¹) | Provides characteristic peaks for aromatic C-H, N-H, and C-N stretching. | [2] |
Synthesis of 4,4'-(9-Fluorenylidene)dianiline
The primary synthetic route to 4,4'-(9-Fluorenylidene)dianiline involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778) or aniline hydrochloride.[1]
Experimental Protocol: Synthesis of 4,4'-(9-Fluorenylidene)dianiline
This protocol is adapted from established methodologies.[3][7]
Materials:
-
9-Fluorenone
-
Aniline Hydrochloride
-
Aniline
-
Toluene
-
10% Sodium Hydroxide (B78521) Solution
-
Xylene
-
Deionized Water
-
33% Hydrochloric Acid
-
Activated Carbon
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a water trap, add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, and 145 g of aniline in 100 g of toluene.
-
Heat the mixture to 125-130 °C with stirring and maintain for 3 hours, collecting the water generated in the trap.
-
Slowly increase the temperature to 145-150 °C over 3 hours.
-
After the reaction is complete, cool the mixture to 95 °C.
-
Neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7. Maintain at 95 °C for 3 hours.
-
Allow the layers to separate and collect the upper organic layer.
-
Gradually cool the organic layer to 20-30 °C with stirring for 1 hour to induce crystallization.
-
Filter the crude product and dry.
-
Purify the crude product by washing with xylene.
-
For further purification, dissolve the product in deionized water with 33% hydrochloric acid, treat with activated carbon at 65-70 °C for 2 hours, and filter while hot.
-
Neutralize the filtrate with 10% ammonia (B1221849) water to a pH of 9-10 at 60-65 °C and stir for 3 hours.
-
Cool to 20-30 °C, filter the purified product, and dry to yield a pure white solid.
Application in High-Performance Polymers
4,4'-(9-Fluorenylidene)dianiline is a key monomer in the synthesis of aromatic polyimides and polyamides, which are renowned for their outstanding thermal stability, mechanical strength, and electrical insulating properties.[1][8] The bulky fluorene (B118485) group disrupts polymer chain packing, which can enhance solubility without compromising thermal performance.[1]
Synthesis of FDA-Based Polyimides
Aromatic polyimides are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.
Table 2: Thermal Properties of Polyimides Derived from 4,4'-(9-Fluorenylidene)dianiline and Various Dianhydrides
| Dianhydride Monomer | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) |
| Pyromellitic dianhydride (PMDA) | > 300 | > 500 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | ~350 | > 500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | ~340 | > 500 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | > 300 | > 500 |
Note: Specific values can vary depending on the exact synthesis conditions and characterization methods.
Experimental Protocol: Synthesis of a Polyimide from FDA and Pyromellitic Dianhydride (PMDA)
This protocol provides a representative procedure for the synthesis of a polyimide film.
Materials:
-
4,4'-(9-Fluorenylidene)dianiline (FDA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
Procedure:
-
In a dry, nitrogen-purged flask, dissolve a specific molar amount of FDA in anhydrous DMAc with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of PMDA to the solution at room temperature. The viscosity will increase as the poly(amic acid) forms.
-
Continue stirring for 24 hours under a nitrogen atmosphere to ensure complete polymerization.
-
For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for another 24 hours at room temperature.
-
Cast the resulting polyimide solution onto a glass plate using a doctor blade.
-
Thermally treat the film in an oven with a staged heating program (e.g., 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 1 hour) to remove the solvent and complete imidization.
-
After cooling, immerse the glass plate in water to detach the polyimide film.
-
Dry the freestanding film in a vacuum oven.
Biological Activity and Relevance to Drug Development
Recent studies have unveiled a significant biological activity of 4,4'-(9-Fluorenylidene)dianiline, positioning it as a molecule of interest for drug development professionals. Research has demonstrated that FDA possesses antiestrogenic properties.[2]
Antiestrogenic Mechanism of Action
FDA acts as an antagonist to the human estrogen receptor α (hERα).[2] Molecular docking studies have shown that it can occupy the antagonist-binding pocket of this receptor.[2] This binding prevents the conformational changes required for the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes.[2] This antagonistic action leads to observable physiological effects, such as the induction of endometrial atrophy and the inhibition of uterine development in animal models.[2]
Visualizations
Logical Workflow for FDA-Based Polyimide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of FDA-based polyimide films.
Signaling Pathway of FDA's Antiestrogenic Activity
Caption: Antiestrogenic signaling pathway of 4,4'-(9-Fluorenylidene)dianiline (FDA).
References
- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
